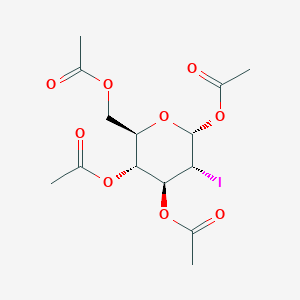
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose is a derivative of glucose, where the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by an iodine atom
Vorbereitungsmethoden
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose typically involves the acetylation of glucose derivatives followed by the introduction of the iodine atom. One common method includes the following steps:
Acetylation: The hydroxyl groups of glucose are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Analyse Chemischer Reaktionen
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as azides or thiols, under appropriate conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Deacetylation: The acetyl groups can be removed under basic conditions to yield the corresponding deacetylated product.
Wissenschaftliche Forschungsanwendungen
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules and complex carbohydrates.
Medicinal Chemistry: The compound is used in the development of glycosylated drugs and prodrugs, enhancing their stability and bioavailability.
Biological Studies: It is employed in the study of carbohydrate-protein interactions and the development of glycan-based assays.
Wirkmechanismus
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose involves its ability to participate in glycosylation reactions. The iodine atom at position 2 can be replaced by various nucleophiles, allowing the compound to act as a glycosyl donor in the formation of glycosidic bonds. This property is exploited in the synthesis of glycosylated molecules and the study of glycosylation pathways .
Vergleich Mit ähnlichen Verbindungen
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose can be compared with other acetylated glucose derivatives, such as:
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: This compound has an amino group at position 2 instead of an iodine atom, making it useful in the synthesis of amino sugars.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α,β-D-glucopyranose: The azido group at position 2 allows for click chemistry applications and the synthesis of azido sugars.
These comparisons highlight the unique reactivity of the iodine atom in this compound, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C14H19IO9 |
|---|---|
Molekulargewicht |
458.20 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 |
InChI-Schlüssel |
KXQRSYVDKIOQHJ-KSTCHIGDSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)I)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11831689.png)

![4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinolin-6(2H)-one](/img/structure/B11831695.png)
![(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decanyl)propan-2-yl)benzamide](/img/structure/B11831696.png)



![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-](/img/structure/B11831717.png)

![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B11831738.png)


